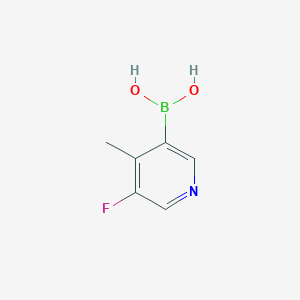

(5-Fluoro-4-methylpyridin-3-yl)boronic acid

Vue d'ensemble

Description

(5-Fluoro-4-methylpyridin-3-yl)boronic acid, also known as FMBA, is an important boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties. This compound has a wide range of applications in scientific research, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials.

Applications De Recherche Scientifique

Medical Diagnostics and Treatment

Boronic acids, including derivatives like (5-Fluoro-4-methylpyridin-3-yl)boronic acid, are integral in the development of fluorescent probes for medical diagnostics. The BODIPY fluorophores, which incorporate boronic acid functionalities, are utilized for bioimaging and labeling biomolecules due to their high fluorescent intensity and low toxicity. These properties make them suitable for real-time in vitro and in vivo imaging of drug carriers, contributing to the advancement of therapeutic efficacy in cancer treatment (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Drug Discovery and Development

The unique reactivity of boronic acids with various biomolecules has led to their increased incorporation in drug discovery endeavors. Their ability to enhance the potency and improve the pharmacokinetics of drugs has been recognized, with several boronic acid-based drugs already approved by regulatory agencies. Research continues to explore the potential of boronic acids in the design of innovative multifunctional drug carriers, indicating a promising future for boronic acid derivatives in therapeutic applications (Plescia & Moitessier, 2020).

Materials Science

Boronic acids are also significant in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. The ability of boronic acids to form stable complexes with various analytes has been exploited in the creation of sensitive and selective chemical sensors. These sensors are capable of detecting sugars, glycated hemoglobin, fluoride ions, and other important biomolecules, demonstrating the versatility of boronic acid derivatives in analytical applications (Wang, Takahashi, Du, & Anzai, 2014).

Mécanisme D'action

Target of Action

The primary target of (5-Fluoro-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is transferred from boron to palladium, forming a new Pd–C bond .

Propriétés

IUPAC Name |

(5-fluoro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPQYVIZRCVFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=C1C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

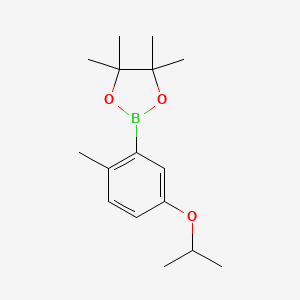

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

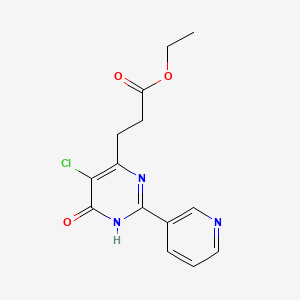

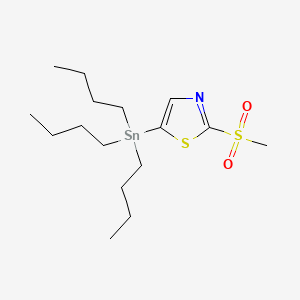

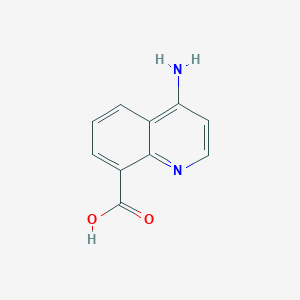

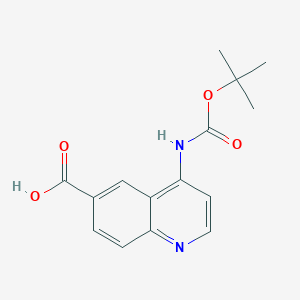

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decane-6-carbonitrile](/img/structure/B3238646.png)

![5,8-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B3238734.png)

![Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-](/img/structure/B3238740.png)